molecular formula C16H22N2O4 B2749206 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid CAS No. 2386442-99-3

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid

Cat. No.: B2749206
CAS No.: 2386442-99-3
M. Wt: 306.362
InChI Key: LYJBBTTYUXEJII-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyridine carboxylic acid and a tert-butoxycarbonyl group

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine carboxylic acid group and the tert-butoxycarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-N-BOC-4-PIPERIDINEACETIC ACID: This compound shares a similar piperidine structure but differs in the functional groups attached.

    4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-5-carboxylic acid: Another related compound with a thiazole ring instead of a pyridine ring.

Uniqueness

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-6-11(7-10-18)13-12(14(19)20)5-4-8-17-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJBBTTYUXEJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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